molecular formula C7H12O3 B141380 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone CAS No. 161972-09-4

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone

Cat. No.: B141380
CAS No.: 161972-09-4
M. Wt: 144.17 g/mol
InChI Key: VNEBKVJPKDAIIM-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone (CAS 61821-86-1) is a high-value chiral building block of significant interest in asymmetric synthesis and pharmaceutical research. Its structure incorporates a ketone functional group adjacent to a chiral center protected within a 1,3-dioxolane ring (a common acetal protecting group), making it a versatile intermediate for the construction of complex molecules with defined stereochemistry . The primary research value of this compound lies in its application as a chiral synthon. Enantiomerically pure forms, such as the (R)-enantiomer, are particularly valuable for introducing specific three-dimensional architecture into target compounds, which is a critical factor in drug discovery and development . The dioxolane ring acts as a protected form of a 1,2-diol, which can be readily deprotected to reveal the parent diol functionality, allowing for strategic synthetic manipulations that are incompatible with free diols. Furthermore, the carbonyl group provides a reactive handle for further chemical transformations, such as nucleophilic additions or reductions, to create new carbon-carbon bonds or introduce additional stereocenters. Dioxolane derivatives, in general, have demonstrated a wide range of biological activities and are frequently explored for their potential as antifungal, antibacterial, antineoplastic, and antiviral agents . As such, this compound serves as a critical starting material or intermediate in the total synthesis of these biologically active molecules and other complex natural products. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(8)6-4-9-7(2,3)10-6/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEBKVJPKDAIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539697
Record name 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161972-09-4
Record name 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Yield

StepReagents/CatalystsTemperatureTimeYield
Diol ProtectionAcetone, p-toluenesulfonic acid68–72°C2–6 h99.3% (intermediate alcohol)
OxidationAluminum isopropoxide, acetone58–62°C2–6 h73.4% (target ketone)

Mechanistic Insight :

  • The diol protection step forms the dioxolane via acid-catalyzed ketalization, eliminating water.

  • Aluminum isopropoxide facilitates the Oppenauer oxidation, transferring a hydride from the secondary alcohol to acetone, yielding the ketone and isopropanol.

Grignard Addition to Aldehyde Intermediate

This two-step approach converts a dioxolane aldehyde to the target ketone:

  • Aldehyde Synthesis : As described in patent CN102558132A, (2,2-dimethyl-1,3-dioxolane-4-yl)methanol is oxidized to the corresponding aldehyde.

  • Grignard Reaction : The aldehyde undergoes nucleophilic addition with methyl magnesium bromide, forming a secondary alcohol, which is subsequently oxidized.

Reaction Conditions and Yield

StepReagents/CatalystsTemperatureTimeYield
Aldehyde SynthesisAluminum isopropoxide, acetone58–62°C2–6 h73.4%
Grignard AdditionMeMgBr, THF0°C to RT1–2 h85% (alcohol intermediate)
OxidationPCC, CH₂Cl₂RT4–6 h78% (final ketone)

Key Considerations :

  • The Grignard step introduces a methyl group, creating a secondary alcohol.

  • Oxidation with pyridinium chlorochromate (PCC) avoids over-oxidation to carboxylic acids.

Direct Acylation of Dioxolane Alcohols

Primary or secondary alcohols in dioxolanes can be acylated to form ketones via innovative catalytic systems. For example:

  • Mitsunobu Reaction : Converts alcohols to ketones using triphenylphosphine, diethyl azodicarboxylate (DEAD), and an acyl donor.

  • Swern Oxidation : Oxidizes secondary alcohols to ketones under mild conditions.

Comparative Data

MethodReagentsTemperatureTimeYield
MitsunobuPh₃P, DEAD, acetyl chloride0°C to RT12 h65%
SwernOxalyl chloride, DMSO, Et₃N-78°C1 h82%

Advantages and Limitations :

  • Swern oxidation offers higher yields but requires low temperatures.

  • Mitsunobu reactions are stereospecific but generate stoichiometric byproducts.

Catalytic Oxidation Using Transition Metals

Recent advances employ ruthenium or palladium catalysts for alcohol-to-ketone conversions. For instance:

  • RuCl₃/NaIO₄ System : Oxidizes secondary alcohols in aqueous acetonitrile with 90% efficiency.

Experimental Parameters

CatalystOxidantSolventYield
RuCl₃NaIO₄H₂O/CH₃CN90%
Pd/CO₂ (balloon)Toluene88%

Sustainability Note :

  • Pd/C systems enable aerobic oxidation, aligning with green chemistry principles.

Enzymatic Approaches

Biocatalysis using alcohol dehydrogenases (ADHs) offers enantioselective ketone synthesis. For example:

  • ADH from Rhodococcus ruber : Converts 2,2-dimethyl-1,3-dioxolane-4-methanol to the (S)-ketone with >99% ee.

Performance Metrics

EnzymeCofactorpHYieldee
ADH-ANADP⁺7.570%>99%

Industrial Relevance :

  • Enzymatic methods reduce reliance on heavy metals but require optimized cofactor regeneration .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The dioxolane ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis:

  • It is utilized in the synthesis of complex molecules due to its chiral nature and functional groups.
  • It can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for creating diverse chemical derivatives.

Biology

Research indicates potential biological activities:

  • Studies are ongoing to explore its interactions with biomolecules and enzymes.
  • Its unique structure may influence biological pathways, making it a candidate for further investigation in biochemical applications .

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate :

  • Its derivatives may exhibit antimicrobial properties, as indicated by related compounds that have shown efficacy against various fungi and bacteria .
  • Ongoing research aims to determine its effectiveness and safety profile for potential therapeutic uses.

Industry

In industrial applications:

  • This compound is used in the production of polymers and resins.
  • It is also explored as a bio-based solvent , addressing sustainability concerns within the chemical industry. A case study highlighted challenges in developing methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative solvent .

Case Study: Bio-Based Solvent Development

A comprehensive study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate outlines the development of bio-based solvents:

  • The study emphasizes the importance of sustainability and toxicity assessments in solvent development.
  • It provides a methodology for evaluating new solvents based on Hansen solubility parameters and Kamlet–Abboud–Taft parameters .

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring. This ring structure allows for the formation of stable intermediates, facilitating reactions such as nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Unique Properties/Applications Reference
This compound C₇H₁₂O₃ Dioxolane ring with acetyl and methyl groups Potential antiviral activity; synthetic versatility
1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl]ethanone C₁₇H₁₆O₃ Biphenyl backbone + dioxolane + ketone Material science applications; enzyme interactions
1-(5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol C₉H₁₈O₄ Hydroxymethyl and propanol substituents Enhanced solubility; quorum-sensing inhibition
1-(6-(Dimethylamino)naphthalen-2-yl)ethanone C₁₄H₁₅NO Naphthalene core + dimethylamino + ketone Fluorescence properties; drug development
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ Chloro and methoxy substituents on aromatic ring Photoreactive intermediate

Structural and Reactivity Differences

  • Dioxolane vs. Biphenyl-Dioxolane Hybrids: The biphenyl-dioxolane hybrid in 1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl]ethanone introduces extended conjugation, enhancing its stability and interaction with biological targets (e.g., enzymes or receptors) compared to the simpler dioxolane structure of the parent compound .
  • Substituent Effects: The hydroxymethyl group in 1-(5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol improves hydrogen-bonding capacity and solubility, contrasting with the acetyl group in this compound, which favors electrophilic reactivity .
  • Aromatic vs. Aliphatic Ketones: The naphthalene-based 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone exhibits fluorescence and π-π stacking capabilities due to its aromatic system, unlike the aliphatic dioxolane-derived ketone .

Biological Activity

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone, a compound characterized by its dioxolane structure, has garnered attention for its potential biological activities and applications in various fields including organic synthesis and medicinal chemistry. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10O3C_6H_{10}O_3. The compound features a dioxolane ring which is known for its stability and ability to participate in various chemical reactions. The presence of the ethanone moiety contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with specific enzymes and metabolic pathways. The dioxolane ring is thought to facilitate binding to active sites of enzymes, influencing their activity. This interaction can lead to various biochemical outcomes depending on the cellular context.

Enzyme Interactions

Research indicates that compounds with similar structures can act as inhibitors or modulators of enzymatic activities. For instance, studies have shown that dioxolane derivatives can affect the biosynthesis pathways in plants and microorganisms by inhibiting specific enzymes involved in these processes .

Biological Activity Data

The following table summarizes key findings related to the biological activities associated with this compound and its derivatives:

Activity IC50 (µM) Reference
Inhibition of Arabidopsis stem elongation0.12 ± 0.04
Antimicrobial propertiesVaries
Phytotoxic effectsSignificant at high concentrations

Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives containing the dioxolane structure. It was found that certain modifications significantly enhanced solubility and antimicrobial efficacy against various pathogens, demonstrating the potential for developing new antimicrobial agents based on this scaffold .

Phytotoxicity Assessment

Another investigation focused on the phytotoxic effects of synthesized dioxolane derivatives. The results indicated that specific compounds exhibited notable phytotoxicity against Lactuca sativa (lettuce), suggesting potential applications in agriculture as herbicides .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via acetalization reactions using glycerol derivatives and acetone under acid catalysis. Key parameters include temperature control (e.g., 50–120°C), solvent selection (e.g., toluene), and catalyst type (e.g., heterogeneous acids). Optimization can be achieved using statistical tools like factorial design (e.g., Statgraphics Centurion) to evaluate variables such as molar ratios and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirms the dioxolane ring structure via 1^1H and 13^{13}C signals for methyl groups (δ ~1.3–1.5 ppm) and the acetyl moiety (δ ~2.1–2.3 ppm).
  • IR : Identifies carbonyl (C=O) stretching at ~1700–1750 cm1^{-1} and ether (C-O-C) bands at ~1100–1250 cm1^{-1}.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 144.17 (C7_7H12_{12}O3_3) validate the molecular formula .

Advanced Research Questions

Q. How do computational models explain the thermodynamic stability of this compound compared to its six-membered ring isomers?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that the 5-membered dioxolane ring is ~1.7 kcal/mol more stable than the 6-membered dioxane analog due to reduced steric strain (axial methyl group repulsion in dioxane). This aligns with experimental isomer distributions (~95% dioxolane at 298 K) .

Q. What methodologies are employed to study the copolymerization behavior of derivatives of this compound with vinyl monomers?

  • Methodological Answer : Radical copolymerization with comonomers (e.g., acrylates) is initiated by benzoyl peroxide in toluene at 50°C. Inherent viscosities (e.g., ~0.45 in DMF) and Alfrey-Price equations are used to predict reactivity ratios and conversion rates. Kinetic studies track monomer consumption via 1^1H NMR or GPC .

Q. In acid-catalyzed reactions, what mechanistic pathways favor 5-membered dioxolane derivatives over 6-membered analogs?

  • Methodological Answer : The reaction proceeds via a kinetically controlled pathway where the 5-membered transition state forms faster due to lower ring strain. Isotopic labeling and DFT studies confirm that protonation of the carbonyl group precedes nucleophilic attack by glycerol, favoring dioxolane cyclization .

Q. How can X-ray crystallography resolve crystal packing and hydrogen-bonding interactions in derivatives of this compound?

  • Methodological Answer : SHELX programs (e.g., SHELXL) refine high-resolution crystallographic data to model hydrogen bonds and van der Waals interactions. For example, diffuse reflectance IR (DRIFT) at 150°C confirms lattice dynamics, while SHELXE pipelines enable rapid phasing for twinned crystals .

Q. What experimental design strategies optimize the synthesis of this compound to maximize selectivity?

  • Methodological Answer : Response Surface Methodology (RSM) and randomized factorial designs (e.g., using Statgraphics) identify critical factors (e.g., acetone/glycerol ratio, catalyst loading). Reaction outcomes (yield, purity) are modeled via ANOVA, with validation through replicate runs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Reactant of Route 2
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.